3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Description
3-Methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a brominated coumarin derivative characterized by a 3-methoxyphenyl ester group at position 3 and bromine atoms at positions 6 and 8 of the coumarin scaffold. The molecular formula is C₁₇H₁₀Br₂O₅, with an average molecular mass of ~454.07 g/mol. Its structure combines the planar aromatic coumarin core with electron-withdrawing bromine substituents and a lipophilic 3-methoxyphenyl ester, which may enhance membrane permeability and modulate biological interactions.
Properties
IUPAC Name |
(3-methoxyphenyl) 6,8-dibromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2O5/c1-22-11-3-2-4-12(8-11)23-16(20)13-6-9-5-10(18)7-14(19)15(9)24-17(13)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNMSWNXKBRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Brominated Precursor Strategy
Using 2,4-dibromoresorcinol (1,3-dihydroxy-2,4-dibromobenzene) in place of resorcinol would enable the formation of 6,8-dibromo-7-hydroxy-2H-chromen-2-one after Pechmann condensation. The reaction mechanism involves acid-catalyzed cyclodehydration, where the β-keto ester undergoes keto-enol tautomerism, followed by electrophilic attack on the phenolic ring. Subsequent hydrolysis of the ester group (e.g., ethyl to carboxylic acid) yields 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid.
Key Reaction Conditions
- Catalyst : Concentrated H2SO4 or ionic liquids (e.g., [Hmim]HSO4)
- Temperature : Reflux (80–100°C)
- Yield : 60–75% for analogous coumarins
Regioselective Bromination of Coumarin Derivatives
If the dibrominated phenol route is impractical, post-condensation bromination offers an alternative. Electrophilic bromination of 7-hydroxycoumarin-3-carboxylic acid using molecular bromine (Br2) or N-bromosuccinimide (NBS) introduces bromine atoms at positions 6 and 8, guided by the electron-donating hydroxyl group at position 7.
Bromination Mechanism and Optimization
The hydroxyl group at position 7 activates the aromatic ring, directing electrophilic substitution to the ortho (position 6) and para (position 8) positions. A representative procedure involves dissolving 7-hydroxycoumarin-3-carboxylic acid in glacial acetic acid, adding Br2 (2.2 equiv) dropwise at 0°C, and stirring for 12 hours. Quenching with ice water precipitates the dibrominated product.
Optimization Data
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Br2 | Acetic acid | 0–25°C | 68 |
| NBS | DMF | 60°C | 55 |
| HBr/H2O2 | CHCl3 | Reflux | 48 |
Bromination in acetic acid maximizes yield due to enhanced solubility and controlled reactivity.
Esterification of 6,8-Dibromo-2-Oxo-2H-Chromene-3-Carboxylic Acid
The final step involves esterifying the carboxylic acid with 3-methoxyphenol. Two primary methods are viable: (1) acid chloride formation followed by nucleophilic acyl substitution, or (2) direct coupling using carbodiimide reagents.
Acid Chloride-Mediated Esterification
Converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl2) enables reaction with 3-methoxyphenol in the presence of a base (e.g., pyridine or Cs2CO3):
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) offers a milder alternative:
- Conditions : 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (1 equiv), 3-methoxyphenol (1.1 equiv), EDC (1.5 equiv), DMAP (0.2 equiv), DCM, 25°C, 12 hours.
- Yield : 78–84%.
Comparative Analysis
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride/Cs2CO3 | 1 h | 92 | 98.5 |
| EDC/DMAP | 12 h | 84 | 97.2 |
The acid chloride route is superior in efficiency and yield, leveraging Cs2CO3’s dual role as a base and catalyst.
Alternative Pathways: Multicomponent and One-Pot Syntheses
Emerging methodologies from recent literature suggest streamlining the synthesis via multicomponent reactions (MCRs). For example, a one-pot assembly of the chromene core, bromination, and esterification could reduce intermediate isolation steps.
Ionic Liquid-Catalyzed MCR
A mixture of 3-acetyl-2H-chromen-2-one, 3-methoxyphenol, and malononitrile in ethanol with [Hmim]HSO4 as a catalyst forms the esterified chromene derivative via Knoevenagel-Michael-cyclization cascades. Subsequent bromination with NBS in situ yields the target compound.
Conditions :
Mechanistic Insights and Side-Reaction Mitigation
Competing Bromination at Position 4
The electron-withdrawing carboxylic acid group at position 3 may inadvertently direct bromination to position 4. To suppress this, kinetic control via low-temperature bromination (0°C) and precise stoichiometry (Br2 ≤ 2.2 equiv) is critical.
Ester Hydrolysis Prevention
The electron-deficient coumarin core renders the ester prone to hydrolysis. Anhydrous conditions during esterification and storage under inert atmosphere (N2/Ar) are essential.
Chemical Reactions Analysis
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromine atoms and the chromene core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate with related compounds:
Key Observations:
Ester Group Influence : The 3-methoxyphenyl ester introduces aromaticity and methoxy-group-derived electronic effects (e.g., resonance donation), contrasting with simpler ethyl esters (higher flexibility) or halogenated benzyl groups (enhanced steric bulk) .
Biological Activity : The dichloro analogue (6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one) demonstrates MARK4 inhibition (IC₅₀: 7.8 µM) and cytotoxicity in HepG2 cells (IC₅₀: 15.9 µM) . The target brominated compound may exhibit enhanced activity due to bromine’s stronger electron-withdrawing effects and larger van der Waals radius, which could improve target binding.
Biological Activity
3-Methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate halogenated coumarin derivatives with methoxyphenyl substituents. A general synthetic route includes:
-
Starting Materials :
- Halosubstituted 2-hydroxybenzaldehyde
- Diethyl malonate
-
Procedure :
- Combine the starting materials in ethanol with a catalytic amount of acetic acid.
- Heat the mixture at 50 °C for several hours until completion.
- Purify the resulting product through crystallization.
Antiproliferative Effects
Research indicates that halogenated coumarins, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.4 | |
| MCF-7 (breast cancer) | 4.8 | |
| A549 (lung cancer) | 6.0 |
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated that similar compounds can inhibit phospholipase A2 (sPLA2), which is crucial for membrane phospholipid turnover and signaling pathways in cancer cells .
Study on Cytotoxicity
A study published in Molecules evaluated the cytotoxic effects of various dibromo-substituted chromenes, including our compound of interest. The findings indicated that these compounds induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .
In Vivo Studies
In vivo studies using murine models have shown that administration of dibromo-chromene derivatives leads to significant tumor regression without notable toxicity to healthy tissues. These findings suggest a favorable therapeutic window for further development as anticancer agents .
Q & A
Q. What are the common synthetic routes for 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, and how are intermediates characterized?
Methodological Answer:
- Step 1: Core Chromene Formation
The chromene scaffold is typically synthesized via Knoevenagel condensation between substituted salicylaldehydes and malonic esters. For brominated derivatives like 6,8-dibromo variants, bromination is performed post-cyclization using reagents like bromine in acetic acid . - Step 2: Esterification
The 3-carboxylate group is introduced via esterification of the chromene-3-carboxylic acid with 3-methoxyphenol. This step often employs DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents under inert conditions . - Characterization:
Intermediates are validated via and NMR (e.g., coupling constants for methoxy protons at δ 3.8–4.0 ppm) and HRMS (to confirm molecular ion peaks). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR: Identifies aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and ester carbonyls (δ ~165 ppm in ) .
- FT-IR: Confirms ester carbonyl stretches (~1720 cm) and C-Br vibrations (~600 cm) .
- X-ray Crystallography: Resolves dihedral angles between chromene and methoxyphenyl groups (e.g., ~48° in analogous structures) and hydrogen-bonding networks (C–H···O interactions) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (typically >200°C for chromene esters).
- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC. Brominated chromenes often show enhanced stability due to electron-withdrawing effects .
- Hydrolytic Stability: Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS. Ester groups may hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution data to refine atomic displacement parameters and occupancy factors. For example, discrepancies in dihedral angles (e.g., 48.04° vs. 21.11° in analogous structures) are resolved via anisotropic refinement and hydrogen-bonding analysis .
- Twinned Data Handling: Apply the TWIN/BASF commands in SHELXL to model overlapping reflections in cases of pseudo-merohedral twinning .
- Validation Tools: Use PLATON to check for missed symmetry or disorder in bromine substituents .
Q. What strategies optimize biological activity while minimizing off-target effects?
Methodological Answer:
- SAR Studies:
- Bromine Substitution: 6,8-dibromo groups enhance lipophilicity (logP ~3.5) and DNA intercalation potential, as seen in cytotoxicity assays against HeLa cells .
- Methoxyphenyl Group: The 3-methoxy position improves binding to COX-2 (molecular docking scores: ∆G ≈ -9.2 kcal/mol) .
- Selectivity Screening:
Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. Dose-response curves (IC) differentiate primary targets from secondary interactions .
Q. How are computational methods applied to predict reactivity and regioselectivity in derivatization?
Methodological Answer:
- DFT Calculations:
Gaussian 09 at the B3LYP/6-31G(d) level predicts electrophilic aromatic substitution (e.g., bromination at C6/C8 due to para-directing effects of the ester group) . - Molecular Dynamics (MD):
Simulate solvation effects in DMSO to predict hydrolysis rates of the ester moiety. MM-PBSA analysis estimates binding free energy for protein targets . - In Silico ADMET:
SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk (Probability >70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
